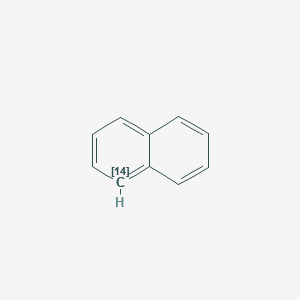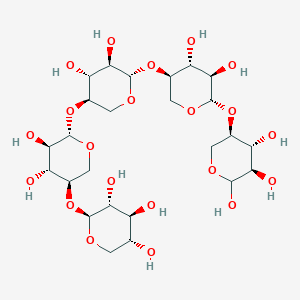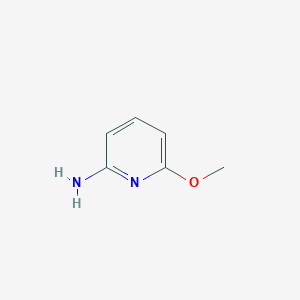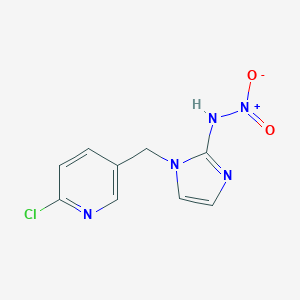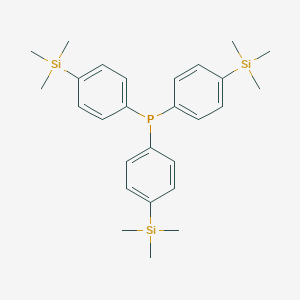
Phosphine, tris(4-(trimethylsilyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, tris(4-(trimethylsilyl)phenyl)-, also known as TMS-Ph3P, is a highly reactive and versatile organophosphorus compound. It is widely used in organic synthesis, catalysis, and medicinal chemistry due to its unique properties.
Mecanismo De Acción
Phosphine, tris(4-(trimethylsilyl)phenyl)- acts as a ligand for transition metal catalysts, facilitating the reaction between the metal and the substrate. The coordination of Phosphine, tris(4-(trimethylsilyl)phenyl)- to the metal center enhances the reactivity of the metal and stabilizes the intermediate species, leading to faster and more efficient reactions. Phosphine, tris(4-(trimethylsilyl)phenyl)- also acts as a reducing agent, donating electrons to the metal center and promoting the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
Phosphine, tris(4-(trimethylsilyl)phenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can potentially cause harm if mishandled. It is important to use proper safety precautions when working with Phosphine, tris(4-(trimethylsilyl)phenyl)-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phosphine, tris(4-(trimethylsilyl)phenyl)- has many advantages for lab experiments, including its high reactivity, versatility, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability in certain conditions. It is important to carefully consider the properties of Phosphine, tris(4-(trimethylsilyl)phenyl)- when designing experiments and to use proper safety precautions.
Direcciones Futuras
There are many future directions for the use of Phosphine, tris(4-(trimethylsilyl)phenyl)- in scientific research. One potential area of focus is the development of new catalytic reactions using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a ligand. Another area of interest is the synthesis of biologically active compounds using Phosphine, tris(4-(trimethylsilyl)phenyl)- as a building block. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Phosphine, tris(4-(trimethylsilyl)phenyl)-. Overall, Phosphine, tris(4-(trimethylsilyl)phenyl)- has great potential for a wide range of research applications and is an important tool in organic synthesis, catalysis, and medicinal chemistry.
Métodos De Síntesis
Phosphine, tris(4-(trimethylsilyl)phenyl)- can be synthesized by reacting triphenylphosphine with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction yields Phosphine, tris(4-(trimethylsilyl)phenyl)- as a white crystalline solid with a high purity. The synthesis method is relatively simple and cost-effective, making Phosphine, tris(4-(trimethylsilyl)phenyl)- a popular choice for many research applications.
Aplicaciones Científicas De Investigación
Phosphine, tris(4-(trimethylsilyl)phenyl)- is widely used in organic synthesis as a ligand for transition metal catalysis. It has been shown to be an effective catalyst for various reactions such as cross-coupling, hydrogenation, and C-H activation. Phosphine, tris(4-(trimethylsilyl)phenyl)- is also used in medicinal chemistry as a building block for the synthesis of biologically active compounds. Its unique properties make it a valuable tool for many research applications.
Propiedades
Número CAS |
18848-96-9 |
|---|---|
Nombre del producto |
Phosphine, tris(4-(trimethylsilyl)phenyl)- |
Fórmula molecular |
C27H39PSi3 |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
tris(4-trimethylsilylphenyl)phosphane |
InChI |
InChI=1S/C27H39PSi3/c1-29(2,3)25-16-10-22(11-17-25)28(23-12-18-26(19-13-23)30(4,5)6)24-14-20-27(21-15-24)31(7,8)9/h10-21H,1-9H3 |
Clave InChI |
JBGZDPADFXLUTA-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C |
Otros números CAS |
18848-96-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



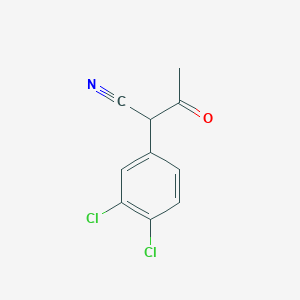
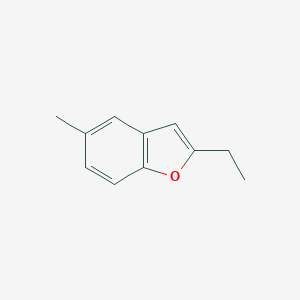

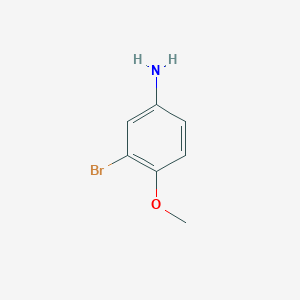
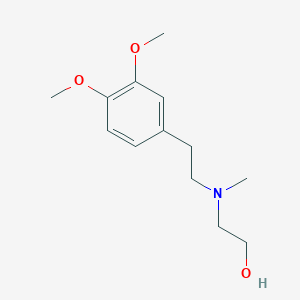
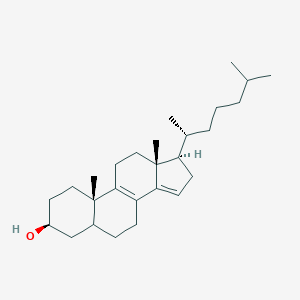
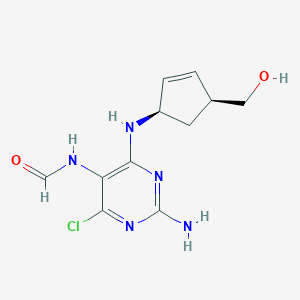
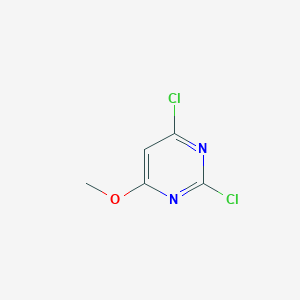
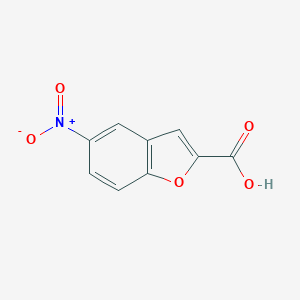
![(1R)-1-((4R,4aR,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)ethane-1,2-diol](/img/structure/B105717.png)
